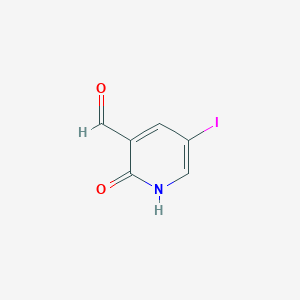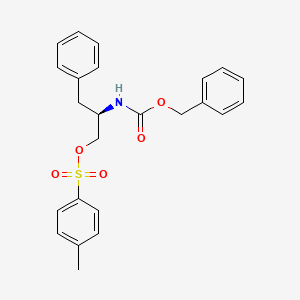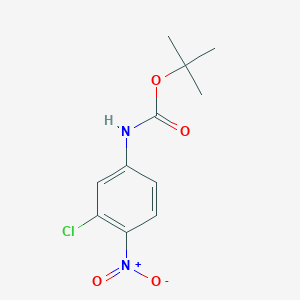
(S)-1-(4-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(4-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine is an organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring-like structure that includes one or more heteroatoms, such as nitrogen, oxygen, or sulfur. The presence of these heteroatoms imparts unique physico-chemical properties to the compound, making it distinct from other organic compounds.
Vorbereitungsmethoden
The synthesis of (S)-1-(4-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine involves several steps. One common method includes the nucleophilic substitution reaction where the amine group acts as a nucleophile, attacking electrophilic centers. For instance, it can undergo substitution reactions with alkyl halides or acyl chlorides to form N-alkyl or N-acyl derivatives . Another method involves the acylation reaction where the amino group reacts with acyl chlorides or acid anhydrides to form amides . Industrial production methods often involve these reactions under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
(S)-1-(4-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine undergoes various types of chemical reactions:
Substitution: The amine group can participate in substitution reactions with alkyl halides or acyl chlorides.
Acylation: The amino group can undergo acylation reactions with acyl chlorides or acid anhydrides to form amides.
Reductive Amination: The amine group can participate in reductive amination reactions with carbonyl compounds, such as aldehydes or ketones, to form secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
(S)-1-(4-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of biological systems due to its unique properties.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-1-(4-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
(S)-1-(4-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine can be compared with other similar heterocyclic compounds, such as:
3-chloropyridin-2-amine: This compound shares a similar pyridine ring structure and undergoes similar chemical reactions.
Pyrrolidinyl urea: This compound is used as a kinase inhibitor and has applications in the treatment of various diseases.
Thiourea: This compound is used in the synthesis of pharmaceuticals and has similar chemical properties.
The uniqueness of this compound lies in its specific structure and the presence of the trifluoroethan-1-amine group, which imparts distinct properties and reactivity.
Eigenschaften
Molekularformel |
C7H6ClF3N2 |
|---|---|
Molekulargewicht |
210.58 g/mol |
IUPAC-Name |
(1S)-1-(4-chloropyridin-3-yl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C7H6ClF3N2/c8-5-1-2-13-3-4(5)6(12)7(9,10)11/h1-3,6H,12H2/t6-/m0/s1 |
InChI-Schlüssel |
PGGYGKSJEXQAQS-LURJTMIESA-N |
Isomerische SMILES |
C1=CN=CC(=C1Cl)[C@@H](C(F)(F)F)N |
Kanonische SMILES |
C1=CN=CC(=C1Cl)C(C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(4-aminophenyl)-N-(cyclopropylmethyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B13032839.png)
![6-Methylthieno[2,3-d]pyrimidine-4-carboxylic acid](/img/structure/B13032842.png)




![4-Chloro-1-methyl-1H-pyrazolo[3,4-D]pyrimidine-6-carbonitrile](/img/structure/B13032868.png)


![{1-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanol](/img/structure/B13032881.png)

![tert-butylN-[cis-5-fluoroazepan-4-yl]carbamate](/img/structure/B13032891.png)
